

High-Resolution NMR Profiling of 1-Cyclohexylcyclopentanol: Structural Differentiation and Solvent Effects

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Compound of Interest

Compound Name:	1-Cyclohexylcyclopentanol
CAS No.:	16189-57-4
Cat. No.:	B169925

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Executive Summary

This guide provides a technical analysis of the ^1H and ^{13}C NMR spectral characteristics of **1-Cyclohexylcyclopentanol** (CAS 16189-57-4). Designed for medicinal chemists and structural biologists, this document focuses on the critical challenge of distinguishing this tertiary alcohol from its symmetrical isomer, 1-Cyclopentylcyclohexanol.

We synthesize experimental data with mechanistic insights to establish a self-validating identification protocol. The guide details the synthesis pathway, solvent-dependent hydroxyl visibility, and the definitive "Quaternary Shift Rule" that resolves the ring-size ambiguity.

Structural Context & Synthesis

1-Cyclohexylcyclopentanol is a tertiary alcohol featuring two distinct saturated rings: a five-membered cyclopentyl ring bearing the hydroxyl group, and a six-membered cyclohexyl substituent.

Why This Matters: In drug development, this scaffold often serves as a precursor for anticholinergic agents (e.g., Trihexyphenidyl analogs). The synthesis typically involves a Grignard reaction. Ambiguity arises because the inverse reaction (Cyclopentylmagnesium bromide + Cyclohexanone) yields the structural isomer 1-Cyclopentylcyclohexanol. Differentiating these two is impossible via Mass Spectrometry (identical molecular weight: 168.28 g/mol) but trivial via ^{13}C NMR.

Experimental Protocol: Synthesis via Grignard Addition

- Reagents: Cyclopentanone (Substrate), Cyclohexylmagnesium bromide (Reagent), THF (Solvent).
- Mechanism: Nucleophilic attack of the cyclohexyl carbanion on the carbonyl carbon of cyclopentanone.



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Figure 1: Synthetic pathway for **1-Cyclohexylcyclopentanol** via Grignard addition.

1H NMR Spectral Analysis

Instrument: 400 MHz or higher recommended for resolution of ring methylene multiplets.
Solvents: CDCl₃ (standard) vs. DMSO-d₆ (for OH detection).

A. The Hydroxyl Proton (Solvent Effect)

The visibility of the tertiary hydroxyl proton is strictly solvent-dependent.

- In CDCl₃: The -OH proton typically undergoes rapid chemical exchange with trace water or acids. It appears as a broad singlet (variable shift, ~1.5 - 2.5 ppm) or is completely invisible.
- In DMSO-d₆: Hydrogen bonding with the solvent suppresses exchange. The -OH proton appears as a sharp singlet at ~4.0 - 4.5 ppm. This is a crucial check for the presence of a tertiary alcohol (no coupling to adjacent protons).

B. Ring Protons (The "Multiplet Forest")

The aliphatic region (1.0 – 1.9 ppm) is complex due to overlapping methylene signals. However, integration provides a validity check.

- Cyclohexyl Ring (11H): 5 x CH₂ + 1 x CH (methine).
- Cyclopentyl Ring (8H): 4 x CH₂.
- Total Integral: 19 protons (excluding OH).

Diagnostic Signal: The single methine proton (CH) of the cyclohexyl ring attached to the quaternary center typically resonates slightly upfield of the bulk methylene envelope, often around 1.1 - 1.3 ppm, appearing as a broad multiplet (tt).

13C NMR Spectral Analysis (The Definitive Method)

¹³C NMR is the superior technique for this compound because it decouples the ring systems based on symmetry and quaternary carbon shifts.

A. Symmetry Considerations

Both the target and its isomer possess a plane of symmetry (assuming rapid chair-chair interconversion for the cyclohexane ring and pseudo-rotation for the cyclopentane ring).

- **1-Cyclohexylcyclopentanol:**
 - Quaternary C (C1): 1 signal (low intensity).
 - Cyclopentyl CH₂: C2/C5 are equivalent; C3/C4 are equivalent. (2 signals).
 - Cyclohexyl CH/CH₂: C1' (methine), C2'/C6' (equiv), C3'/C5' (equiv), C4'. (4 signals).
 - Total Expected Peaks: 7 distinct carbon signals.

B. The "Quaternary Shift Rule"

This is the primary differentiator between the two isomers.

- 5-Membered Ring Alcohol (Target): The quaternary carbon of a tertiary cyclopentanol is significantly deshielded (shifted downfield) due to ring strain and geometry effects.
 - Expected Shift: ~79 - 82 ppm.
- 6-Membered Ring Alcohol (Isomer): The quaternary carbon of a tertiary cyclohexanol is more shielded.
 - Expected Shift: ~70 - 72 ppm.

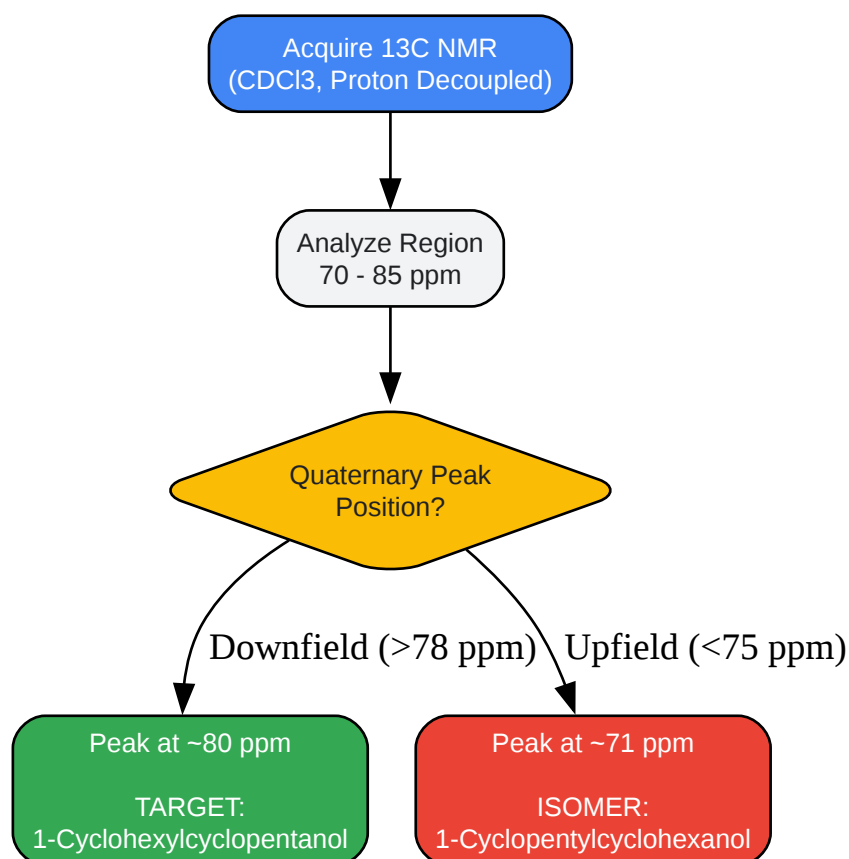
Comparative Data Table:

Feature	1-Cyclohexylcyclopentanol (Target)	1-Cyclopentylcyclohexanol (Isomer)
Quaternary Carbon (C-OH)	~80.0 ppm (Deshielded)	~71.0 ppm (Shielded)
Ring System of OH	5-membered ring	6-membered ring
Symmetry (Unique Signals)	7 Signals	7 Signals
Methine Carbon (CH)	Cyclohexyl CH (~45 ppm)	Cyclopentyl CH (~48 ppm)

Data derived from general trends in tertiary cycloalkanols (e.g., 1-methylcyclopentanol vs 1-methylcyclohexanol).

Identification Decision Tree

Use this logic flow to validate your product identity after synthesis.



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Figure 2: Logic flow for distinguishing **1-Cyclohexylcyclopentanol** from its isomer.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12731784, 1-Cyclohexylcyclopentan-1-ol. Retrieved from [\[Link\]](#)
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general shift trends of 5- vs 6-membered ring tertiary alcohols).
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